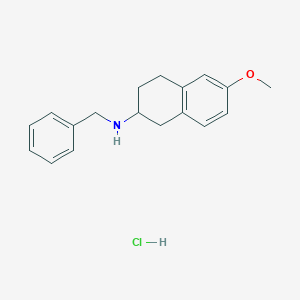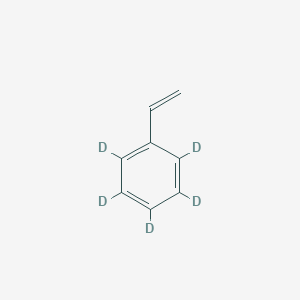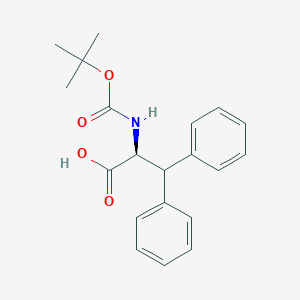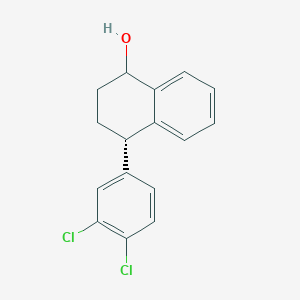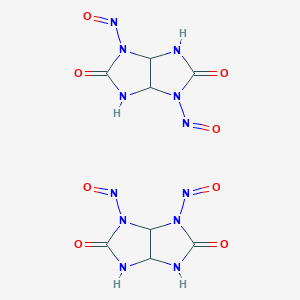
Dnsgu
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dnsgu, also known as 1,3-dinitrosoguanidine, is a chemical compound that has been widely used in scientific research due to its ability to induce mutations in DNA. Dnsgu is a potent mutagen that has been used to study the mechanisms of mutagenesis and carcinogenesis.
Mécanisme D'action
Dnsgu induces mutations in DNA by alkylating the purine bases, particularly guanine. The alkylation of guanine leads to the formation of adducts that can cause base-pair substitutions, deletions, and insertions. The mutations induced by Dnsgu are predominantly G:C to A:T transitions.
Effets Biochimiques Et Physiologiques
Dnsgu has been shown to have both genotoxic and cytotoxic effects on cells. It induces DNA damage and activates DNA repair pathways. Dnsgu also induces cell cycle arrest and apoptosis in cells. The genotoxic and cytotoxic effects of Dnsgu are dose-dependent.
Avantages Et Limitations Des Expériences En Laboratoire
Dnsgu is a potent mutagen that can induce mutations at low concentrations. It is easy to use and can be incorporated into a variety of experimental systems. However, Dnsgu is highly reactive and can be toxic to cells at high concentrations. It also has a short half-life and must be freshly prepared for each experiment.
Orientations Futures
For the use of Dnsgu include the development of new cancer therapies and the study of its effects on epigenetic modifications, RNA metabolism, and evolution.
Méthodes De Synthèse
Dnsgu is synthesized by the reaction of nitrous acid with guanidine. The reaction produces a yellow crystalline powder that is highly soluble in water. Dnsgu is a highly reactive compound and must be handled with caution.
Applications De Recherche Scientifique
Dnsgu has been used extensively in scientific research to study the mechanisms of mutagenesis and carcinogenesis. It has been used to induce mutations in bacterial and mammalian cells and to study the effects of mutagenesis on DNA replication, transcription, and translation. Dnsgu has also been used to study the effects of mutagenesis on the immune system and to develop new cancer therapies.
Propriétés
Numéro CAS |
157203-19-5 |
|---|---|
Nom du produit |
Dnsgu |
Formule moléculaire |
C8H8N12O8 |
Poids moléculaire |
400.23 g/mol |
Nom IUPAC |
3,4-dinitroso-1,3a,6,6a-tetrahydroimidazo[4,5-d]imidazole-2,5-dione;3,6-dinitroso-1,3a,4,6a-tetrahydroimidazo[4,5-d]imidazole-2,5-dione |
InChI |
InChI=1S/2C4H4N6O4/c11-3-5-1-2(10(3)8-14)6-4(12)9(1)7-13;11-3-5-1-2(9(3)7-13)10(8-14)4(12)6-1/h2*1-2H,(H,5,11)(H,6,12) |
Clé InChI |
KOYQMJBNKAOSGP-UHFFFAOYSA-N |
SMILES |
C12C(N(C(=O)N1)N=O)N(C(=O)N2)N=O.C12C(NC(=O)N1N=O)N(C(=O)N2)N=O |
SMILES canonique |
C12C(N(C(=O)N1)N=O)N(C(=O)N2)N=O.C12C(NC(=O)N1N=O)N(C(=O)N2)N=O |
Synonymes |
dinitrosoglycolurile dinitrosotetrahydroimidazo(4,5-d)imidazole-2,5(1H,3H)-dione DNSGU |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



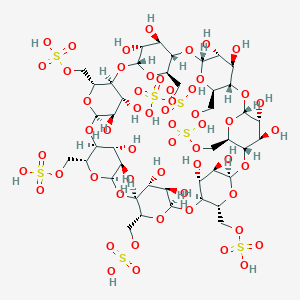
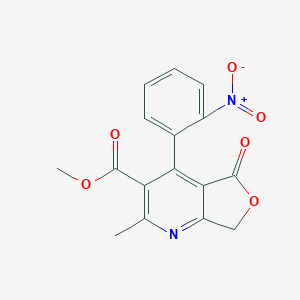
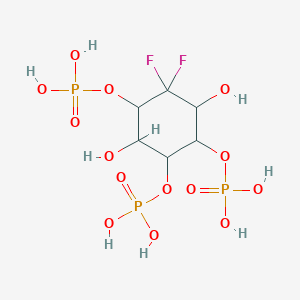
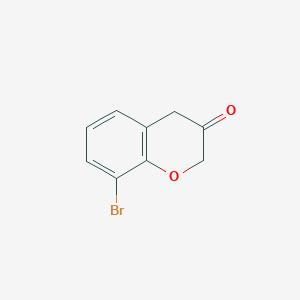
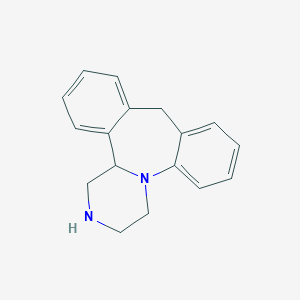
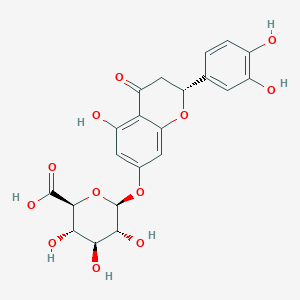
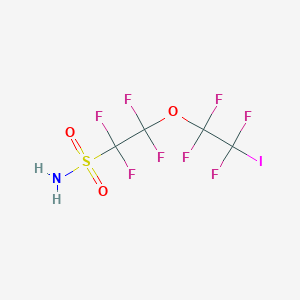
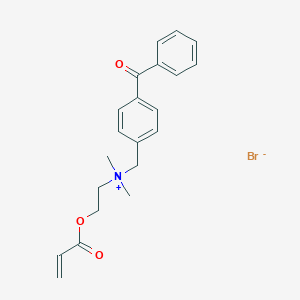
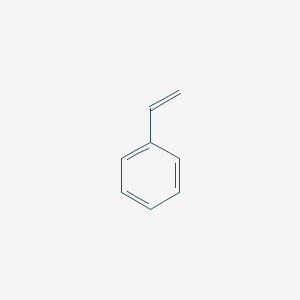
![(3aR,5R,6S,6aR)-5-ethynyl-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B137429.png)
